molecular formula C6H10BrNO B13811537 N,N-Dimethyl-2-bromo-2-butenamide

N,N-Dimethyl-2-bromo-2-butenamide

Cat. No.: B13811537
M. Wt: 192.05 g/mol
InChI Key: KTWGCBJDXNUCPC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-bromo-2-butenamide is a brominated unsaturated amide featuring a conjugated double bond and a dimethylamide group. Its molecular formula is C₆H₁₀BrNO, with a molecular weight of 192.06 g/mol.

Properties

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

2-bromo-N,N-dimethylbut-2-enamide

InChI

InChI=1S/C6H10BrNO/c1-4-5(7)6(9)8(2)3/h4H,1-3H3

InChI Key

KTWGCBJDXNUCPC-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)N(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of N,N-Dimethylbutenamide: The synthesis of N,N-Dimethyl-2-bromo-2-butenamide can be achieved by brominating N,N-Dimethylbutenamide. This reaction typically involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N-Dimethyl-2-bromo-2-butenamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines, or thiols.

    Reduction Reactions: The compound can be reduced to N,N-Dimethyl-2-butenamide by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of N,N-Dimethyl-2-hydroxy-2-butenamide, N,N-Dimethyl-2-amino-2-butenamide, or N,N-Dimethyl-2-thio-2-butenamide.

    Reduction: Formation of N,N-Dimethyl-2-butenamide.

    Oxidation: Formation of N,N-Dimethyl-2-bromo-2-butenoic acid or other oxidized derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-2-bromo-2-butenamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis. Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds. Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, may involve this compound. Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-bromo-2-butenamide exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs include N,N-Diethyl-2-bromo-2-butenamide and N,N-Dimethyl-α-bromopropionamide . A comparative analysis of their properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
N,N-Dimethyl-2-bromo-2-butenamide C₆H₁₀BrNO 192.06 Allylic Br, dimethylamide Conjugated double bond, allylic bromide
N,N-Diethyl-2-bromo-2-butenamide C₈H₁₄BrNO 220.11 Allylic Br, diethylamide Increased lipophilicity due to ethyl groups
N,N-Dimethyl-α-bromopropionamide C₅H₈BrNO 178.03 α-Br, dimethylamide Shorter carbon chain, primary bromide
Key Observations:
  • Bromine Position : The allylic bromine in butenamides enhances electrophilicity compared to the α-bromine in propionamide derivatives, favoring elimination or conjugate addition reactions.

Physical Properties and Stability

  • Solubility : Dimethyl derivatives are more polar and water-soluble than diethyl analogs. The unsaturated butenamide backbone may reduce crystallinity compared to saturated propionamides.
  • Stability : Allylic bromides (e.g., in butenamides) are thermally labile and sensitive to light, requiring storage under inert conditions. α-Bromopropionamides are less prone to elimination but may hydrolyze in humid environments .

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